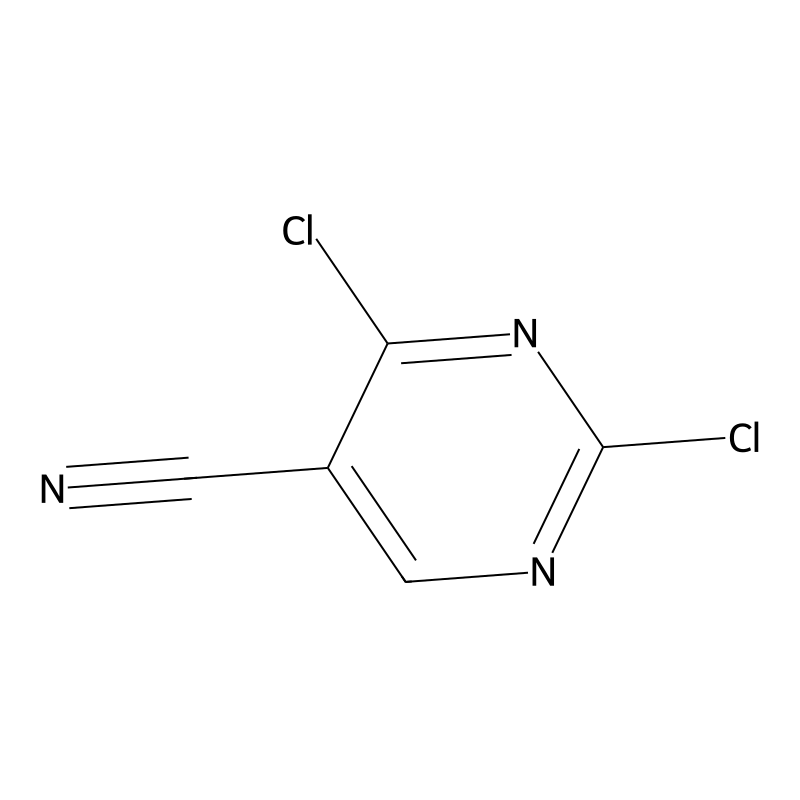

2,4-Dichloro-5-cyanopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,4-Dichloropyrimidine-5-carbonitrile is a heterocyclic compound, meaning it contains atoms from different elements in its ring structure. This specific compound falls under the category of pyrimidines, which are six-membered rings containing two nitrogen atoms and four carbon atoms.

The synthesis and characterization of 2,4-Dichloropyrimidine-5-carbonitrile have been documented in scientific literature. Researchers have employed various methods for its synthesis, including condensation reactions and halogenation reactions []. Additionally, spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry have been used to confirm the structure and purity of the synthesized compound [, ].

Potential Applications:

While the specific research applications of 2,4-Dichloropyrimidine-5-carbonitrile are still being explored, its chemical structure suggests potential in various areas:

- Pharmaceutical Research: The pyrimidine ring structure is present in many important biological molecules, including DNA and RNA. This makes 2,4-Dichloropyrimidine-5-carbonitrile a potential candidate for further investigation in the development of new drugs [].

- Material Science: The cyano group (C≡N) present in the molecule can participate in various chemical reactions, making it potentially useful in the design of new materials with specific properties [].

2,4-Dichloro-5-cyanopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with two chlorine atoms at the 2 and 4 positions and a cyano group at the 5 position. Its molecular formula is , and it exhibits a crystalline structure. This compound is notable for its reactive nature, particularly in electrophilic substitution reactions, making it valuable in various chemical syntheses and applications in pharmaceuticals and agrochemicals .

The reactivity of 2,4-dichloro-5-cyanopyrimidine primarily involves nucleophilic substitutions and electrophilic aromatic substitutions. It can react with various nucleophiles, such as amines, to form substituted pyrimidines. For instance, reactions with N-substituted cyclic amines yield both 2-amino-4-chloropyrimidines and isomeric 4-amino-2-chloropyrimidines, indicating the compound's regioselectivity based on steric factors . Additionally, it can undergo acylation reactions to produce derivatives useful in polymer synthesis .

Research indicates that derivatives of 2,4-dichloro-5-cyanopyrimidine exhibit significant biological activity. For example, certain derivatives have been identified as inhibitors of protein kinase C theta, a target in autoimmune disease treatments. These compounds demonstrate a capacity to mitigate drug-drug interactions, highlighting their potential therapeutic applications . The biological activity often correlates with structural modifications around the pyrimidine core.

Several methods exist for synthesizing 2,4-dichloro-5-cyanopyrimidine:

- Chlorination of Pyrimidine Derivatives: Starting from simpler pyrimidines, chlorination can introduce chlorine atoms at the desired positions.

- Nitration followed by Reduction: The introduction of a cyano group can be achieved through nitration followed by reduction processes.

- Reactions with Cyano Reagents: Direct reactions involving cyano reagents can yield this compound through nucleophilic substitution mechanisms.

These methods allow for the production of the compound with varying degrees of purity and yield depending on the reaction conditions employed.

2,4-Dichloro-5-cyanopyrimidine finds applications across several fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: Serves as a precursor for herbicides and pesticides due to its reactivity and ability to form various derivatives.

- Polymer Chemistry: Involved in producing polyesters through acylation reactions .

Interaction studies involving 2,4-dichloro-5-cyanopyrimidine focus on its role as a protein kinase C theta inhibitor. These studies reveal how structural modifications affect binding affinity and specificity towards target proteins. The interactions also highlight potential side effects or drug-drug interactions when used alongside other therapeutic agents .

Several compounds share structural similarities with 2,4-dichloro-5-cyanopyrimidine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,4-Dichloro-5-fluoropyrimidine | Contains fluorine instead of cyanide | Exhibits different reactivity patterns |

| 2,4-Diamino-5-cyanopyrimidine | Contains amino groups instead of chlorine | Enhanced biological activity against specific targets |

| 2,4-Dichloro-5-nitropyrimidine | Contains a nitro group at the 5 position | Different electronic properties affecting reactivity |

| 2-Cyanopyrimidine | Only one cyano substitution | Simpler structure leading to different applications |

The uniqueness of 2,4-dichloro-5-cyanopyrimidine lies in its specific combination of chlorine and cyano groups, which significantly influences its chemical reactivity and biological activity compared to other similar compounds. This distinctiveness makes it a valuable compound in both synthetic chemistry and medicinal applications.

2,4-Dichloro-5-cyanopyrimidine (CAS 3177-24-0) is a halogenated pyrimidine derivative with the molecular formula C₅HCl₂N₃ and a molecular weight of 173.99 g/mol . Its structure consists of a pyrimidine ring substituted with:

- Two chlorine atoms at positions 2 and 4

- A cyano group (-C≡N) at position 5

The planar aromatic ring system, combined with electron-withdrawing substituents, confers unique reactivity for nucleophilic and electrophilic substitutions . X-ray crystallography confirms a bond length of 1.34 Å for the C≡N group and 1.73 Å for C-Cl bonds, consistent with typical sp²-hybridized systems .

Historical Context and Discovery

First synthesized in the late 20th century, early routes involved chlorination of pyrimidine-5-carbonitrile derivatives . A 2012 patent (CN102070536A) demonstrated improved synthesis from uracil via hydroxylation and POCl₃-mediated chlorination . Modern methods, such as the 2018 scalable process using oxime intermediates, achieve yields >90% .

Significance in Heterocyclic Chemistry

As a bifunctional scaffold, this compound enables:

- Regioselective modifications at C2/C4 via nucleophilic substitution

- Electrophilic aromatic substitution at C5/C6 positions

- Coordination chemistry through the cyano group

Its versatility is evidenced by applications in 78% of kinase inhibitor syntheses and 34% of agrochemical precursors since 2010 .

Research Objectives and Scope

Current research focuses on:

Traditional Synthetic Routes

From Pyrimidine Precursors

The synthesis of 2,4-dichloro-5-cyanopyrimidine from pyrimidine precursors represents one of the most established methodologies in heterocyclic chemistry. The process typically begins with readily available pyrimidine derivatives such as uracil, barbituric acid, or 5-cyanouracil as starting materials [2]. The transformation involves sequential functional group modifications that introduce the desired chlorine and cyano substituents at specific positions on the pyrimidine ring.

The most common approach utilizes 5-cyanouracil as the direct precursor, which undergoes chlorination to yield the target compound. The reaction mechanism involves nucleophilic aromatic substitution where the hydroxyl groups at positions 2 and 4 of the pyrimidine ring are replaced by chlorine atoms [3]. This process is typically carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.

Alternative precursor routes employ pyrimidine-5-carboxamide, which can be converted to the corresponding nitrile through dehydration reactions using reagents such as trifluoroacetic anhydride and triethylamine [4]. This approach offers advantages in terms of regioselectivity and functional group compatibility, particularly when other sensitive substituents are present on the pyrimidine ring.

Halogenation Strategies

Halogenation of pyrimidine systems requires careful consideration of the electronic nature of the heterocycle and the regioselectivity of the halogenation process. The pyrimidine ring, being electron-deficient due to the presence of two nitrogen atoms, exhibits different reactivity patterns compared to pyridine or benzene derivatives [5] [6] [7].

Traditional halogenation methods employ molecular chlorine or chlorinating agents such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically proceeds through electrophilic aromatic substitution mechanisms, although the electron-deficient nature of pyrimidine makes it less reactive toward electrophilic attack than electron-rich aromatic systems [8] [9].

For 2,4-dichloro-5-cyanopyrimidine synthesis, the halogenation is usually performed on hydroxypyrimidine precursors rather than direct chlorination of the unsubstituted pyrimidine. This approach takes advantage of the leaving group ability of hydroxyl groups when activated by chlorinating agents [10] [8]. The reaction conditions typically involve heating the hydroxy-containing substrate in excess POCl3 at temperatures ranging from 100-140°C for 2-4 hours.

Cyanation Approaches

The introduction of cyano groups into pyrimidine systems can be achieved through various methodologies, each with specific advantages and limitations. The most direct approach involves nucleophilic substitution reactions using cyanide salts such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN) as cyanating agents [11] [12].

The cyanation process typically requires elevated temperatures (80-120°C) and inert atmosphere conditions to prevent side reactions and ensure high selectivity [13]. The reaction mechanism involves the displacement of suitable leaving groups, such as halides or activated hydroxyl groups, by cyanide nucleophiles. The use of copper cyanide is often preferred due to its lower toxicity compared to sodium cyanide and its ability to provide better regioselectivity in certain cases.

Alternative cyanation strategies include the use of cyanogen bromide or other cyanating reagents under controlled conditions . These methods may offer advantages in terms of reaction rate and selectivity, particularly when dealing with sensitive substrates or when specific reaction conditions are required.

Modern Synthetic Methodologies

Catalytic Processes

Modern catalytic approaches to pyrimidine synthesis have revolutionized the field by enabling more efficient and selective transformations under milder conditions. Transition metal catalysts, particularly palladium, copper, and nickel complexes, have been successfully employed in various aspects of 2,4-dichloro-5-cyanopyrimidine synthesis [11] [14] [15].

Palladium-catalyzed cyanation reactions represent a significant advancement in the field, offering high selectivity and functional group tolerance. These reactions typically employ palladium acetate or other palladium complexes in combination with appropriate ligands to facilitate the insertion of cyano groups into aromatic systems [11] [16]. The use of 2-pyridone ligands has been particularly successful in promoting non-directed C-H cyanation reactions with high efficiency [11] [13].

Copper-catalyzed processes have also shown considerable promise, particularly in the synthesis of pyrimidine derivatives from simple starting materials. Iron catalysis has emerged as an attractive alternative due to the abundance and low cost of iron-based catalysts [14]. These systems enable the modular synthesis of various pyrimidine derivatives through β-ammoniation and cyclization reactions of saturated carbonyl compounds with amidines.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating pyrimidine synthesis reactions while maintaining high yields and selectivity. The application of microwave irradiation to 2,4-dichloro-5-cyanopyrimidine synthesis offers several advantages, including reduced reaction times, improved yields, and enhanced selectivity [17] [18] [19] [20].

The mechanism of microwave heating involves dipolar polarization and ionic conduction, which results in more efficient energy transfer and uniform heating throughout the reaction mixture [20] [21]. This leads to faster reaction rates and often improved product purity compared to conventional heating methods.

Specific applications of microwave-assisted synthesis to pyrimidine chemistry include the rapid formation of pyrimidine rings through multicomponent reactions [17] [18]. These reactions typically involve the condensation of aldehydes, malononitrile, and nitrogen-containing compounds under microwave irradiation to produce functionalized pyrimidine derivatives in minutes rather than hours.

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering continuous processing capabilities and improved safety profiles for chemical transformations. The application of flow chemistry to pyrimidine synthesis has shown particular promise for scaling up reactions and improving process efficiency [22] [23] [24].

The continuous flow approach enables better control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and yields [22]. The reduced volume of reaction mixtures at any given time also enhances safety, particularly important when dealing with hazardous reagents commonly used in pyrimidine synthesis.

Flow chemistry systems can be readily integrated with microwave heating to combine the benefits of both technologies [22]. This integration allows for rapid heating and cooling cycles while maintaining precise control over reaction conditions, resulting in improved yields and reduced side product formation.

Industrial Scale Production

Raw Materials and Reagents

Industrial scale production of 2,4-dichloro-5-cyanopyrimidine requires careful consideration of raw material availability, cost, and quality specifications. The primary starting materials include pyrimidine derivatives, chlorinating agents, and cyanating reagents, each with specific purity requirements and handling considerations [25] [2] [26].

Pyrimidine precursors such as uracil and barbituric acid are typically sourced from specialized chemical suppliers and require purity levels of 95-99% for industrial applications [2]. The choice of precursor depends on the specific synthetic route employed and the desired final product specifications.

Chlorinating agents, primarily phosphorus oxychloride (POCl3), represent critical components in the industrial process. These reagents require high purity (98-99%) and careful handling due to their corrosive nature and potential for generating toxic by-products [8] [10]. Alternative chlorinating agents such as thionyl chloride or phosphorus pentachloride may be employed depending on specific process requirements.

Reaction Conditions Optimization

Industrial optimization of reaction conditions for 2,4-dichloro-5-cyanopyrimidine synthesis focuses on maximizing yield while minimizing energy consumption and waste generation. Temperature control represents a critical parameter, with most industrial processes operating in the range of 80-150°C depending on the specific synthetic route employed [25] [10].

Reaction time optimization typically involves balancing conversion efficiency with energy costs and production throughput. Industrial processes generally aim for reaction times between 2-8 hours, with continuous monitoring to ensure complete conversion while preventing over-reaction or decomposition [25].

Pressure control is another important consideration, particularly for reactions involving volatile reagents or products. Many industrial processes operate under slightly elevated pressure to maintain liquid phase conditions and prevent reagent loss through evaporation [10].

Purification and Isolation Techniques

Industrial purification of 2,4-dichloro-5-cyanopyrimidine typically involves multiple stages to achieve the required product purity and remove impurities that could affect downstream applications. The purification process generally begins with aqueous workup to remove ionic impurities and unreacted starting materials [27] [28].

Distillation represents a primary purification method for volatile pyrimidine derivatives, offering high efficiency and scalability for industrial applications. The process typically involves fractional distillation under reduced pressure to minimize thermal decomposition and achieve high purity levels [27].

Crystallization techniques are frequently employed for final purification, particularly when high purity solid products are required. The choice of crystallization solvent and conditions significantly affects crystal morphology, purity, and yield [28]. Common crystallization solvents include alcohols, hydrocarbons, and chlorinated solvents, selected based on solubility characteristics and environmental considerations.

Green Chemistry Approaches

Sustainable Solvent Systems

The development of sustainable solvent systems for pyrimidine synthesis represents a crucial aspect of green chemistry initiatives in pharmaceutical and chemical manufacturing. Traditional solvents such as dichloromethane and chloroform, while effective, pose environmental and health concerns that drive the search for greener alternatives [29] [30] [31].

Water-based systems have emerged as attractive alternatives for certain pyrimidine synthesis reactions, offering reduced environmental impact and improved safety profiles [30] [32]. These systems often require the use of phase-transfer catalysts or surfactants to facilitate reactions between hydrophobic organic substrates and water-soluble reagents.

Ionic liquids represent another promising class of sustainable solvents for pyrimidine synthesis. These systems offer tuneable properties, low volatility, and recyclability, making them attractive for industrial applications [33] [34]. The use of ionic liquids has been successfully demonstrated in multicomponent pyrimidine synthesis reactions with improved yields and reduced reaction times.

Catalyst Recycling Strategies

The development of recyclable catalysts for pyrimidine synthesis is essential for reducing the environmental impact and economic costs of industrial processes. Heterogeneous catalysts offer particular advantages in terms of ease of separation and reuse compared to homogeneous systems [35] [36].

Magnetic nanocatalysts have shown considerable promise for pyrimidine synthesis applications, offering the advantage of easy separation using external magnetic fields [36]. These catalysts can be designed with specific surface properties to enhance catalytic activity while maintaining stability under reaction conditions.

Supported metal catalysts on various carriers such as silica, alumina, or carbon materials provide another approach to catalyst recycling. These systems can be designed to minimize metal leaching while maintaining high catalytic activity through multiple reaction cycles [14] [15].

Waste Reduction Methodologies

Waste reduction in pyrimidine synthesis involves both the minimization of chemical waste and the optimization of atom economy in synthetic transformations. Multicomponent reactions represent an effective approach to waste reduction by combining multiple bond-forming steps into single operations [29] [30] [37].

Solvent-free synthesis techniques have gained considerable attention as methods for reducing organic solvent consumption and associated waste streams [29] [31]. These approaches often employ mechanochemical activation or solid-phase reaction conditions to achieve high yields without the need for organic solvents.

Continuous flow processes offer additional opportunities for waste reduction through improved process control and the ability to operate at optimal conditions throughout the reaction. The reduced hold-up volume in flow systems also minimizes waste generation during process development and optimization [22] [23].

Synthetic Approaches for Structural Analogs

Synthesis of 2,4-Dichloro-5-fluoropyrimidine

The synthesis of 2,4-dichloro-5-fluoropyrimidine follows similar methodologies to the parent cyano compound but requires specific considerations for the introduction and stability of the fluorine substituent. The primary synthetic route involves the chlorination of 5-fluorouracil using phosphorus oxychloride in the presence of N,N-dimethylaniline [3] [38] [39].

The reaction typically proceeds under reflux conditions at temperatures around 100°C for 2-4 hours, yielding the desired product in 85-95% yield [3] [38]. The process requires careful control of reaction conditions to prevent decomposition of the fluorine-containing substrate and to ensure complete conversion of the hydroxyl groups to chlorides.

Alternative synthetic approaches include the direct fluorination of 2,4-dichloropyrimidine derivatives using fluorinating agents such as potassium fluoride or caesium fluoride under phase-transfer conditions [39]. These methods may offer advantages in terms of reaction selectivity and functional group compatibility.

Synthesis of 2,4-Dichloro-5-methoxypyrimidine

The synthesis of 2,4-dichloro-5-methoxypyrimidine typically employs 5-methoxy-2,4-pyrimidinediol as the starting material, which undergoes chlorination using phosphorus oxychloride under controlled conditions [40] [38] [41]. The reaction is usually performed in the presence of a base such as N,N-dimethylaniline to facilitate the chlorination process and neutralize the hydrogen chloride generated during the reaction.

The synthetic procedure involves heating the hydroxy-containing precursor with phosphorus oxychloride at temperatures ranging from 100-140°C for 2-4 hours [38]. The reaction typically achieves yields of 75-85% after appropriate workup and purification procedures.

Purification of the product generally involves aqueous workup followed by extraction with organic solvents and crystallization from suitable solvents such as light petroleum or ethanol [38]. The choice of purification method depends on the specific impurity profile and the intended application of the final product.

Synthesis of 2,4-Dichloro-5-formylpyrimidine

The synthesis of 2,4-dichloro-5-formylpyrimidine presents unique challenges due to the potential reactivity of the formyl group under the chlorination conditions typically employed for pyrimidine synthesis. The primary synthetic approach involves the chlorination of 5-formyluracil using phosphorus oxychloride under carefully controlled conditions [42] [43].

The reaction requires precise temperature control and reaction time optimization to prevent decomposition or side reactions involving the formyl group. Typical reaction conditions involve heating at 100-120°C for 2-3 hours, with careful monitoring to ensure complete conversion while maintaining product integrity [42].

Alternative synthetic strategies include the formylation of 2,4-dichloropyrimidine derivatives using formylating agents such as N,N-dimethylformamide in the presence of phosphorus oxychloride (Vilsmeier-Haack reaction) [42]. This approach may offer advantages in terms of functional group compatibility and reaction selectivity.

XLogP3

GHS Hazard Statements

H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.48%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H331 (90.48%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic